

Application Notes and Protocols for In Vivo Studies with FL118

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Compound of Interest

Compound Name: FL118-14-Propanol

Cat. No.: B10861715

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of FL118, a novel anti-cancer agent, for in vivo studies. The information is compiled from preclinical research to ensure safe and effective formulation for animal models.

FL118 is a small molecule that selectively inhibits the expression of several key cancer survival-associated gene products, including survivin, Mcl-1, XIAP, and cIAP2.[1][2] Its potent antitumor activity has been demonstrated in various human tumor xenograft models.[3][4] Proper formulation is critical for achieving optimal efficacy and minimizing toxicity in preclinical studies.

Data Presentation: FL118 Formulation Comparison

Two primary formulations have been documented for the parenteral administration of FL118 in animal studies: a Tween 80-containing formulation for intraperitoneal (i.p.) injection and a newer, Tween 80-free formulation suitable for both intravenous (i.v.) and i.p. routes.[1][2] A formulation for oral administration has also been developed.[5]

Table 1: Injectable Formulations for FL118



Parameter	Intraperitoneal (i.p.) Formulation (with Tween 80)	Intravenous (i.v.) & Intraperitoneal (i.p.) Formulation (Tween 80- free)	
FL118 Concentration	0.05 mg/mL	0.1 - 0.5 mg/mL	
Primary Solvent	Dimethyl sulfoxide (DMSO)	Dimethyl sulfoxide (DMSO)	
DMSO Concentration	5% (v/v)	5% (v/v)	
Surfactant/Solubilizer	Tween-80 (10 - 20% v/v)	Hydroxypropyl-β-cyclodextrin (0.05 - 0.25% w/v)	
Vehicle	Saline (75 - 85% v/v)	Saline	
Administration Route	Intraperitoneal (i.p.) only	Intravenous (i.v.) or Intraperitoneal (i.p.)	
Reference	[1]	[1][6]	

Table 2: Maximum Tolerated Doses (MTD) of FL118 in Different Formulations and Schedules

Formulation	Administration Route	Dosing Schedule	Maximum Tolerated Dose (MTD)
Tween 80-containing	i.p.	daily x 5	0.2 mg/kg
Tween 80-containing	i.p.	q2d x 3	0.5 mg/kg
Tween 80-containing	i.p.	weekly x 4	1.5 mg/kg
Tween 80-free	i.v.	daily x 5	1.5 mg/kg
Tween 80-free	i.v.	q2d x 5	1.5 - 2.0 mg/kg
Tween 80-free	i.v.	weekly x 4	5.0 mg/kg
Reference	[7]		

q2d: every other day



Experimental Protocols

Protocol 1: Preparation of FL118 for Intraperitoneal (i.p.) Administration (Tween 80-Containing Formulation)

This formulation is suitable only for i.p. administration due to the presence of Tween 80.[1][8]

Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare Stock Solution: Dissolve FL118 in DMSO to achieve a concentration of 1 mg/mL.[1] Ensure complete dissolution.
- Prepare Final Formulation:
 - For a final concentration of 0.05 mg/mL FL118, dilute the stock solution in a vehicle containing Tween-80 and saline.
 - The final composition of the solution should be:
 - 5% DMSO (v/v)
 - 10 20% Tween-80 (v/v)
 - 75 85% Saline (v/v)[1]
- Vehicle Control: Prepare a control solution with the same concentrations of DMSO, Tween-80, and saline, but without FL118.[1]



 Administration: Administer the formulated solution via i.p. injection according to the desired dosing schedule.

Protocol 2: Preparation of FL118 for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration (Tween 80-Free Formulation)

This newer formulation is compatible with both i.v. and i.p. routes and has shown a better safety profile.[1][2]

Materials:

- FL118 powder
- Dimethyl sulfoxide (DMSO), sterile
- Hydroxypropyl-β-cyclodextrin (HPβCD), sterile powder
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare Formulation Vehicle:
 - Dissolve Hydroxypropyl-β-cyclodextrin in saline to the desired concentration (e.g., 0.05 0.25% w/v).[6]
 - Add DMSO to a final concentration of 5% (v/v).
- Dissolve FL118: Add FL118 powder to the prepared vehicle to achieve the final desired concentration (e.g., 0.1 0.5 mg/mL).[1][6] Ensure complete dissolution.
- Vehicle Control: Prepare a control solution containing 5% DMSO and the same concentration of Hydroxypropyl-β-cyclodextrin in saline, without FL118.[6]
- Administration: Administer the formulated solution via i.v. or i.p. injection based on the experimental design.



Protocol 3: Preparation of FL118 for Oral Administration

An orally compatible formulation of FL118 has been developed using 2-hydroxypropyl-β-cyclodextrin.[5] While detailed, publicly available protocols are limited, the principle involves forming a complex with cyclodextrin to improve solubility and oral bioavailability.

Materials:

- FL118 drug substance
- 2-hydroxypropyl-β-cyclodextrin (HPβCD)

General Procedure Outline:

- FL118 is formulated with 2-hydroxypropyl-β-cyclodextrin.[5] The precise ratios and manufacturing process (e.g., co-amorphous dispersion) are key to the formulation's success.
 [5]
- For preclinical studies in rats, a thick suspension formulated with hypromellose (HPMC) has also been utilized for oral administration.[5]

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